Product packaging for 8-Iodo-3-nitro-1-naphthoic acid(Cat. No.:CAS No. 67522-37-6)

8-Iodo-3-nitro-1-naphthoic acid

Cat. No.: B3042765
CAS No.: 67522-37-6
M. Wt: 343.07 g/mol
InChI Key: UIAOTQIOWXPHLL-UHFFFAOYSA-N
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Description

Contextualization within Multifunctionalized Naphthalene (B1677914) Systems

The naphthalene framework is a cornerstone in the development of a wide range of organic materials and biologically active molecules. By introducing multiple functional groups onto the naphthalene core, chemists can fine-tune the electronic, optical, and biological properties of the resulting compounds. These multifunctionalized naphthalenes are integral to fields as diverse as medicinal chemistry, materials science, and catalysis.

8-Iodo-3-nitro-1-naphthoic acid is a prime example of a multifunctionalized naphthalene system. The interplay between its functional groups is key to its utility. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while also influencing the molecule's solubility and acidity. The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to certain reactions and can be a precursor to an amino group, opening up another avenue for functionalization. The iodine atom, a versatile halogen, can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Significance of Halogenated and Nitrated Naphthoic Acids as Synthetic Intermediates

Halogenated and nitrated naphthoic acids are a well-established class of synthetic intermediates, valued for their predictable reactivity and versatility. The presence of a halogen, particularly iodine, offers a reactive site for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular frameworks. For instance, 8-halogeno-1-naphthoic acids have been the subject of synthetic studies to explore their reactivity. rsc.org

The nitro group adds another layer of synthetic utility. It is a powerful directing group in electrophilic aromatic substitution and can be readily reduced to an amino group. This transformation is particularly valuable as it introduces a nucleophilic site, paving the way for the synthesis of a wide array of derivatives, including amides, sulfonamides, and heterocyclic systems. The reduction of a nitro group to an amine is a key step in the synthesis of many dyes, pharmaceuticals, and materials. For example, 3-nitro-1-naphthoic acid serves as a precursor for naphtho[1,2-d]oxazole derivatives.

The combination of these functional groups in this compound creates a powerful synthetic platform. A chemist can selectively transform one functional group while leaving the others intact, allowing for a stepwise and controlled elaboration of the molecule. For example, the iodine atom could be used in a Suzuki coupling to introduce a new aryl group, followed by the reduction of the nitro group to an amine, which could then be acylated. This orthogonal reactivity is a highly desirable trait in a synthetic intermediate, enabling the efficient construction of complex target molecules. The synthesis of this compound typically involves the iodination of 3-nitro-1-naphthoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6INO4 B3042765 8-Iodo-3-nitro-1-naphthoic acid CAS No. 67522-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-iodo-3-nitronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6INO4/c12-9-3-1-2-6-4-7(13(16)17)5-8(10(6)9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAOTQIOWXPHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Iodo 3 Nitro 1 Naphthoic Acid and Analogous Scaffolds

Strategies for Constructing the 1-Naphthoic Acid Core

The formation of the 1-naphthoic acid skeleton can be achieved through several distinct synthetic avenues, each offering unique advantages in terms of starting material availability and substrate scope.

Approaches via Naphthalic Anhydride (B1165640) Derivatives

Naphthalic anhydride derivatives, particularly 1,8-naphthalic anhydride, serve as crucial starting materials for introducing substituents at specific positions of the naphthalene (B1677914) core. wikipedia.org While direct, single-step decarboxylation of 1,8-naphthalic anhydride to 1-naphthoic acid is not a standard transformation, its derivatives are instrumental in multi-step sequences. A key strategy involves using the anhydride to control regiochemistry before subsequent transformations.

For instance, 1,8-naphthalic anhydride can be selectively nitrated to produce 3-nitro-1,8-naphthalic anhydride in high yield. mdpi.comchemeo.comnih.govfishersci.pt This reaction, detailed further in section 2.2.1, establishes the critical nitro-substitution pattern. This nitrated anhydride is a stable, crystalline solid that can be purified and used as a versatile building block. mdpi.comresearchgate.net While the direct conversion of this intermediate to 3-nitro-1-naphthoic acid by removing one carbonyl group is not explicitly detailed in common literature, it represents a logical, albeit challenging, disconnection. Such a transformation would constitute a formal decarboxylation pathway starting from a naphthalic anhydride derivative. It is known that naphthalene-1,8-dicarboxylic acid (the hydrolyzed form of the anhydride) can spontaneously cyclize, especially in acidic solutions, highlighting the stability of the six-membered anhydride ring and the difficulty of selective mono-decarboxylation. rsc.org

Synthesis Routes from Naphthyl Acetophenones

A well-established method for preparing 1-naphthoic acid involves the oxidation of the corresponding methyl ketone, 1-acetonaphthone (also known as methyl α-naphthyl ketone). This transformation is a specific application of the haloform reaction. nih.govlscollege.ac.in The reaction proceeds by treating the methyl ketone with a halogen (e.g., iodine, bromine) in the presence of a strong base like sodium hydroxide (B78521). lscollege.ac.inbyjus.com The mechanism involves the exhaustive halogenation of the methyl group, making it a good leaving group (-CX₃). Subsequent nucleophilic acyl substitution by hydroxide cleaves this group, which is then protonated to form a haloform (e.g., iodoform, chloroform), while the other product is the sodium salt of the carboxylic acid. byjus.comucalgary.ca Acidic workup then yields the final 1-naphthoic acid.

A specific protocol for this conversion involves reacting 1-acetonaphthone with iodine and tert-butylhydroperoxide (TBHP) in a solvent mixture at elevated temperatures, affording 1-naphthoic acid in high yield. chemicalbook.com

Table 1: Reaction Conditions for Synthesis of 1-Naphthoic Acid from 1-Acetonaphthone chemicalbook.com

ReactantReagentsSolventTemperatureTimeYield
1-AcetonaphthoneI₂, DMSO, TBHPChlorobenzene130°C6 h (total)84%

C−H Activation and Annulation Pathways for Substituted Naphthoic Acids

Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled novel and efficient routes to substituted naphthoic acids. One powerful strategy is the ruthenium(II)-catalyzed C–H activation and annulation of benzoic acid derivatives with alkynes. nih.gov This approach allows for the construction of highly substituted 1-naphthoic acid cores from simpler starting materials.

In a notable example, phthalic acids or anhydrides undergo a [2 + 2 + 2] benzannulation with two alkyne molecules. nih.gov This reaction is catalyzed by a ruthenium complex and utilizes atmospheric oxygen as the sole oxidant, making it an atom- and step-economical process. The reaction is facilitated by the free carboxyl group, which acts as a directing group for the C-H activation step. The process demonstrates high regioselectivity, with the C-H site possessing less steric hindrance being favored for the reaction. nih.gov This methodology provides access to a diverse range of 1-naphthoic acids with various substitution patterns, depending on the alkynes used.

Table 2: Ruthenium-Catalyzed Synthesis of Substituted 1-Naphthoic Acids nih.gov

Starting AcidAlkyneCatalyst SystemOxidantProduct (1-Naphthoic Acid Derivative)Yield
Phthalic AcidDiphenylacetylene[Ru(p-cymene)Cl₂]₂, KOPiv, AgSbF₆Air (O₂)3,4-Diphenyl-1-naphthoic acid80%
Phthalic Acid1-Phenyl-1-propyne[Ru(p-cymene)Cl₂]₂, KOPiv, AgSbF₆Air (O₂)3-Methyl-4-phenyl-1-naphthoic acid72%
Phthalic AnhydrideDiphenylacetylene[Ru(p-cymene)Cl₂]₂, KOPiv, AgSbF₆Air (O₂)3,4-Diphenyl-1-naphthoic acid78%

Regioselective Introduction of the Nitro Group at Position 3

The introduction of a nitro group onto the naphthalene ring is a critical step in the synthesis of the target molecule. The regioselectivity of this reaction is paramount for obtaining the desired 3-nitro isomer.

Electrophilic Aromatic Nitration of 1-Naphthoic Acid Precursors

Electrophilic aromatic nitration is the classic method for installing a nitro group. For naphthalene systems, nitration typically occurs preferentially at the α-position (C1) over the β-position (C2). youtube.com This selectivity is explained by the greater resonance stabilization of the carbocation intermediate (the Wheland intermediate) formed during α-attack, which can preserve an intact benzene (B151609) ring in more resonance structures compared to the intermediate from β-attack. youtube.comresearchgate.net

In the context of synthesizing 3-nitro-1-naphthoic acid, a highly effective strategy is to nitrate (B79036) a precursor where the C1 position is already functionalized. The nitration of 1,8-naphthalic anhydride is a prime example. Using a mixture of concentrated sulfuric acid and a nitrating agent like sodium nitrate at room temperature, 1,8-naphthalic anhydride is converted smoothly and in high yield (e.g., 84%) to 3-nitro-1,8-naphthalic anhydride. mdpi.com The directing effects of the anhydride group and the inherent reactivity of the naphthalene ring guide the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position (an α-position relative to the second ring). This method provides a reliable, large-scale synthesis of the key nitrated intermediate. mdpi.com

Alternative Nitration Methodologies

While mixed acid nitration is robust, concerns over its harshness and lack of selectivity in complex substrates have driven the development of alternative methods. sci-hub.se These often provide milder conditions and improved regioselectivity.

Surfactant-Mediated Nitration: Aromatic compounds can be nitrated with high regioselectivity using dilute nitric acid in an aqueous solution of sodium dodecylsulfate (SDS) at room temperature. rsc.org This method offers a milder and potentially more environmentally benign alternative to concentrated acid mixtures.

Zeolite Catalysis: Modified zeolites, such as HBEA-25, have been employed as reusable, solid acid catalysts for the nitration of naphthalene. mdpi.com These systems can improve selectivity for mononitration and reduce hazardous waste associated with traditional methods. mdpi.com

Novel Nitrating Agents: A variety of other nitrating agents have been developed for specific applications. These include dinitrogen pentoxide (N₂O₅), which can be used almost stoichiometrically, and acetyl nitrate. nih.govwikipedia.org Furthermore, ipso-nitration, where a pre-existing functional group like a boronic acid is replaced by a nitro group, offers an alternative pathway to achieve specific regiochemical outcomes that may be difficult to obtain via direct electrophilic substitution. orgchemres.orgorganic-chemistry.org

Regioselective Introduction of the Iodo Group at Position 8

The introduction of an iodine atom at the C8 position of a 1,3-disubstituted naphthalene precursor is a critical step in the synthesis of the target molecule. This peri-position is subject to significant steric hindrance, necessitating specific methodologies to achieve the desired regioselectivity.

Decarboxylative halogenation is a fundamental method for converting carboxylic acids into organic halides by cleaving the C-C bond of the carboxyl group. nih.govacs.org A key modification, the Cristol-Firth reaction, facilitates this transformation under milder conditions than the classic Hunsdiecker reaction. This approach involves treating a carboxylic acid with red mercury(II) oxide and the halogen. nih.gov The reaction is believed to proceed through the in-situ formation of a mercury salt of the carboxylic acid, which then reacts with the halogen to form an acyl hypohalite intermediate. nih.govacs.org This intermediate subsequently undergoes decarboxylation to yield the aryl halide.

The utility of mercury salts in this context was also noted in Hunsdiecker's original work, which mentioned that mercury(I/II) and thallium(I) salts could be effective. nih.gov For a substrate like 1,8-naphthalic acid, this method could theoretically be employed to replace one of the carboxyl groups with an iodine atom, leveraging the proximity of the C8 carboxyl group to facilitate the reaction.

Table 1: Key Features of Mercury-Mediated Decarboxylative Halogenation

Feature Description Source(s)
Reaction Name Cristol-Firth Modification of the Hunsdiecker Reaction nih.gov
Key Reagents Carboxylic Acid, Red Mercury(II) Oxide (HgO), Halogen (e.g., I₂) nih.gov
Proposed Intermediate Mercury salt of the acid, followed by an acyl hypohalite nih.govacs.org

| Mechanism | In-situ formation of the mercury salt, reaction with halogen, then decarboxylation | acs.org |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. In the context of naphthalenes, a directing group can facilitate the deprotonation of a specific position by an organolithium reagent, creating a lithiated intermediate that can be quenched with an electrophile, such as iodine.

While not applied directly to 8-iodo-3-nitro-1-naphthoic acid in the reviewed literature, the principle has been demonstrated on analogous systems. For instance, 1,8-bis(dimethylamino)naphthalene (B140697) ('Proton Sponge') can undergo ring lithiation. rsc.org Using the t-BuLi–TMEDA system in n-hexane, lithiation occurs selectively at the C3 and C4 positions. rsc.org This demonstrates that even complex naphthalene systems can be selectively metalated. For a precursor to this compound, a directing group such as the carboxylic acid at C1 could potentially direct lithiation to the C8 peri-position, followed by quenching with molecular iodine (I₂) to install the iodo group. The success of this approach depends heavily on the choice of directing group, base, and reaction conditions to overcome the steric hindrance at C8.

While decarboxylative halogenation is a potent tool, its application is subject to several limitations. acs.orgresearchgate.net The generality of these strategies can be hindered by the challenges associated with the decarboxylation of aryl carboxylic acids and the often poor selectivity of reactive halogenation reagents. nih.govprinceton.edu

Key considerations include:

Substrate Reactivity : Aromatic acids bearing electron-rich systems may undergo electrophilic halogenation on the ring itself rather than the desired decarboxylative pathway. acs.org Conversely, electron-poor acids often react in good to excellent yields. nih.gov

Reaction Conditions : The solubility of the carboxylate salt intermediate is a critical factor for a successful reaction. nih.gov In some cases, light irradiation has been shown to significantly improve reaction rates and yields. nih.gov

Intermediate Stability : Some approaches, like the Barton modification, require the pre-formation of an ester that can be unstable and must be prepared with the exclusion of light, complicating the experimental setup. nih.gov

Unified Strategies : Recent advancements have aimed to develop a unified catalytic method for the decarboxylative halogenation of (hetero)aryl carboxylic acids. nih.govprinceton.edu These methods often leverage an aryl radical intermediate that can undergo either atom transfer to form bromo- or iodoarenes or be captured by a copper catalyst to generate chloro- or fluoroarenes. nih.govprinceton.edu

Table 2: Challenges in Decarboxylative Halogenation

Challenge Description Source(s)
Selectivity Competition between desired halodecarboxylation and electrophilic ring halogenation, especially in electron-rich systems. acs.orgnih.gov
Substrate Scope Difficulty with certain aryl carboxylic acids that are resistant to decarboxylation. nih.govprinceton.edu
Intermediate Instability Methods involving Barton esters suffer from the poor stability of the ester intermediate. nih.gov

| Solubility | Poor solubility of carboxylate salts in the reaction medium can lead to low yields. | nih.gov |

Integrated Synthetic Strategies for this compound

The synthesis of this compound requires an integrated approach where the order of nitration, iodination, and carboxylation is carefully planned. A common route involves the multi-step functionalization of a simpler naphthalene starting material.

A plausible synthetic pathway can be outlined as follows:

Nitration : Introduction of the nitro group at the C3 position. A typical starting material could be 1,8-naphthalic anhydride, which can be nitrated to give 3-nitro-1,8-naphthalic anhydride. researchgate.net

Formation of the Carboxylic Acid : The anhydride can be hydrolyzed to the dicarboxylic acid.

Regioselective Iodination : One of the previously discussed methods would then be applied to selectively replace the C8 carboxylic acid with an iodine atom via a decarboxylative iodination reaction.

Alternatively, a strategy could begin with 1-naphthoic acid. The synthetic sequence might involve:

Nitration : Nitration of 1-naphthoic acid would need to be controlled to favor substitution at the C3 position.

Iodination : The resulting 3-nitro-1-naphthoic acid would then be subjected to a regioselective iodination at C8. This could be achieved via a directed metalation approach or other advanced methods capable of functionalizing the sterically hindered peri-position.

Challenges and Methodological Advancements in the Synthesis of 1,3,8-Trisubstituted Naphthalenes

The synthesis of 1,3,8-trisubstituted naphthalenes is a significant challenge in organic chemistry due to the difficulty in controlling regioselectivity on the polycyclic aromatic core. researchgate.netnih.gov The directing effects of multiple substituents must be carefully managed to avoid the formation of isomeric mixtures.

Challenges:

Regiocontrol : Achieving the specific 1,3,8-substitution pattern is non-trivial. Standard electrophilic substitution reactions often yield mixtures of products. The synthesis of 1,3-disubstituted naphthalenes is itself an area of active research, forming the basis for more complex patterns. nih.govresearchgate.net

Steric Hindrance : The C8 (peri) position is sterically crowded, making substitution difficult. This is particularly true when a substituent is already present at C1.

Methodological Advancements:

Tandem Reactions : New methods are being developed to form multiple bonds in a single pot. For example, a tandem synthesis of 1,3-disubstituted naphthalenes has been developed using a directed-Aldol reaction and a Friedel-Crafts reaction promoted by triflic acid (TfOH). nih.gov

Cascade Strategies : Innovative cascade reactions are being explored to rapidly construct the naphthalene core with desired substitution patterns. One such strategy involves a three-aryne cascade to form naphthalenes from 1,3-diynes. umn.edu

Selective Functionalization : Research into the selective functionalization of substituted naphthalenes shows promise. For instance, in the biomimetic oxidation of functionalized naphthalenes, the reaction can be directed to the non-functionalized arene ring, allowing for orthogonal chemical manipulation. acs.org

These advancements, focused on creating complex substitution patterns efficiently and with high selectivity, are crucial for accessing valuable compounds like this compound for various research applications.

Chemical Reactivity and Transformations of 8 Iodo 3 Nitro 1 Naphthoic Acid

Reactivity of the Carboxylic Acid Functionality at Position 1

The carboxylic acid group at the 1-position is subject to significant steric hindrance from the adjacent iodine atom at the 8-position. This spatial arrangement is a defining feature of its chemical behavior.

The conversion of 8-Iodo-3-nitro-1-naphthoic acid to its corresponding esters and amides is significantly impeded by steric hindrance. The proximity of the bulky iodine atom to the carboxylic acid group at the peri position (C1) creates a sterically crowded environment, making direct access to the carboxyl carbon by nucleophiles challenging. This phenomenon is well-documented in 1,8-disubstituted naphthalene (B1677914) systems. For instance, the related compound 8-nitro-1-naphthoic acid is known to be resistant to standard Fischer-Speier esterification conditions. The even larger van der Waals radius of iodine compared to a nitro group suggests that this compound would exhibit even greater resistance to such direct esterification methods.

Similarly, direct amidation reactions are also challenging. However, these transformations can be facilitated by first converting the carboxylic acid into a more reactive intermediate, such as an acyl halide. Alternatively, modern coupling reagents that operate under mild conditions can be employed. One such approach involves the use of a reagent combination of trimethyl phosphite (B83602) and iodine, which can activate the carboxylic acid for amidation. researchgate.net

Table 1: Steric Effects on Reactions at the Carboxylic Acid Group

Reaction Type Expected Reactivity Rationale Potential Solution
Fischer-Speier Esterification Very Low Severe steric hindrance from the C8 iodine atom blocks nucleophilic attack by alcohols. Use of a more reactive derivative like an acyl chloride.
Direct Amidation Low Steric crowding around the carboxyl group hinders approach of the amine nucleophile. nih.gov Activation with coupling agents (e.g., P(OMe)₃/I₂). researchgate.net

To overcome the inherent low reactivity of the carboxylic acid due to steric hindrance, it can be converted into a more reactive acyl halide derivative, typically an acyl chloride. libretexts.orgwikipedia.org This transformation is a standard procedure in organic synthesis for activating carboxylic acids towards nucleophilic acyl substitution. libretexts.org The reaction is commonly achieved by treating this compound with thionyl chloride (SOCl₂), often with gentle heating. clemson.educhemicalbook.com The hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating its displacement by a chloride ion. libretexts.org

The resulting 8-iodo-3-nitro-1-naphthoyl chloride is a highly reactive intermediate that can readily undergo reactions with a wide range of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides, bypassing the steric limitations of the parent acid. clemson.edu

Reaction Scheme for Acyl Chloride Formation this compound + SOCl₂ → 8-Iodo-3-nitro-1-naphthoyl chloride + SO₂ + HCl

This method was successfully employed in the synthesis of related N-alkyl-3-(8-halo-1-naphthoyl)indoles, where 8-iodo-1-naphthoic acid was converted to its acyl chloride using thionyl chloride prior to coupling. clemson.edu

Transformations Involving the Nitro Group at Position 3

The nitro group at the 3-position is a key functional handle, primarily enabling reductive transformations and influencing the electronic properties of the aromatic system.

The nitro group of this compound can be readily reduced to form the corresponding primary amine, 8-Iodo-3-amino-1-naphthoic acid. This is a common and versatile transformation in aromatic chemistry. Several reducing agents are effective for this purpose.

Catalytic hydrogenation is a widely used method, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another common laboratory method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). A milder alternative is the use of tin(II) chloride (SnCl₂) in a suitable solvent, which is effective for reducing nitroarenes without affecting other sensitive functional groups. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

Reagent(s) Conditions Product Reference
H₂, Pd/C Pressurized hydrogen, various solvents 8-Iodo-3-amino-1-naphthoic acid
SnCl₂·2H₂O Ethanol, reflux 8-Iodo-3-amino-1-naphthoic acid researchgate.net
Fe, HCl or NH₄Cl Aqueous/alcoholic solvent, heat 8-Iodo-3-amino-1-naphthoic acid General Method

The resulting amino derivative is a valuable bifunctional intermediate, possessing a nucleophilic amino group and a carboxylic acid, suitable for the synthesis of various heterocyclic systems and other complex molecules.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comdiva-portal.org In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. diva-portal.org For the nitro group to act as the leaving group (as a nitrite (B80452) ion), the position of attack must be sufficiently activated by other electron-withdrawing substituents, typically located ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the nitro group at C3 is meta to the carboxylic acid and the iodo group, which provides less stabilization for the negatively charged Meisenheimer complex intermediate compared to an ortho or para arrangement. masterorganicchemistry.comdiva-portal.org However, studies on related compounds like methyl 8-nitro-1-naphthoate have shown that the nitro group can be displaced by nucleophiles under basic hydrolysis conditions. This suggests that under certain conditions, nucleophiles such as alkoxides (RO⁻) or amines (RNH₂) could potentially substitute the nitro group on the this compound framework, although the reaction might require forcing conditions due to the substituent pattern.

The nitro group is in a high oxidation state and is generally very stable towards further oxidation. Most oxidizing agents will not affect the nitro group and would instead target other, more easily oxidized parts of a molecule. In the case of this compound, the naphthalene ring itself could be susceptible to oxidative degradation under harsh conditions, but the nitro group would likely remain intact.

While certain transformations of nitro groups exist, such as the Nef reaction which converts a primary or secondary nitroalkane to a carbonyl compound, this reaction is not applicable to aromatic nitro groups. organic-chemistry.org Therefore, for synthetic purposes, the nitro moiety in this compound can be considered a robust functional group that withstands most oxidative reaction conditions. Its primary role in transformations is as a precursor to the amino group via reduction.

Reactivity of the Iodo Group at Position 8

The iodine atom at the 8-position is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by both the steric hindrance from the adjacent carboxylic acid group and the electronic nature of the naphthalene ring, which is modified by the nitro group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

The carbon-iodine bond in this compound is susceptible to cleavage and subsequent bond formation through metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly effective for this purpose. For instance, palladium(II) acetate (B1210297) in the presence of a base like cesium carbonate can be used to synthesize naphthoate esters, indicating that the iodinated naphthoic acid is compatible with such reaction conditions. These reactions typically involve the oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation and reductive elimination to yield the coupled product.

The efficiency and outcome of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, the use of specific phosphine (B1218219) ligands can modulate the reactivity of the palladium catalyst. nih.gov The general applicability of palladium-catalyzed reactions extends to the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile tool for modifying the 8-position of the naphthalene ring. nih.govclockss.org

Table 1: Examples of Palladium-Catalyzed Reactions

ReactantCatalyst SystemProduct TypeReference
This compoundPd(OAc)₂, Cs₂CO₃Naphthoate esters
Aryl HalidesPd/Xantphos, 1-iodobutaneAryl Iodides nih.gov
6-Bromo-7-methyl-4-oxo-1,4-dihydro fluorochem.co.uknaphthyridinePd(PPh₃)₄, Na₂CO₃6-Phenylnaphthyridine clockss.org

Nucleophilic Displacement Reactions

The iodine atom at the 8-position can be replaced by various nucleophiles. Such nucleophilic aromatic substitution reactions are a fundamental way to introduce different functional groups. acs.org The success of these reactions often depends on the nature of the nucleophile and the reaction conditions. For instance, nucleophiles like sodium azide (B81097) or potassium cyanide can be used to introduce azido (B1232118) or cyano groups, respectively. The presence of the electron-withdrawing nitro group can facilitate these reactions by stabilizing the intermediate Meisenheimer complex.

Dehalogenation Reactions

The iodo group can be removed through dehalogenation reactions. This process, typically achieved using reducing agents, replaces the iodine atom with a hydrogen atom. This transformation can be useful when the iodo group is used as a directing group during synthesis and needs to be removed in a later step.

Mechanistic and Structural Influences on Reactivity in 1,8-Disubstituted Naphthalenes

The unique geometry of 1,8-disubstituted naphthalenes, where the substituents are held in close proximity, leads to significant steric and electronic interactions that are not observed in other substitution patterns.

Steric Strain Between Peri-Substituents (8-Iodo and 1-Carboxyl) and its Chemical Implications

The close proximity of the iodo and carboxyl groups in the peri-positions of the naphthalene ring results in considerable steric strain. nih.gov This strain can cause distortion of the naphthalene ring from planarity. nih.govmdpi.com This distortion is a key factor influencing the chemical reactivity of the molecule. For example, the steric hindrance can affect the ease of rotation of the substituents and can influence the approach of reagents to the reactive centers. rsc.org In some cases, the strain can facilitate reactions that relieve this steric pressure. nih.govacs.org The interaction between peri-substituents has been a subject of extensive study, revealing that the degree of distortion depends on the size and nature of the functional groups. researchgate.netznaturforsch.com

Electronic Effects of Nitro and Iodo Groups on Naphthalene Ring Reactivity

The nitro and iodo groups exert significant electronic effects on the naphthalene ring, thereby influencing its reactivity towards electrophilic and nucleophilic attack.

The nitro group is a strong electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. mdpi.comwikipedia.orgyoutube.com This deactivates the naphthalene ring towards electrophilic aromatic substitution by reducing its electron density. youtube.com The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. Conversely, the electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution. mdpi.com The reduction potential of naphthalene is significantly increased by the presence of a nitro group, making it a potent electron acceptor. nih.gov

Aromaticity Perturbations and Rearrangement Pathways Initiated by Steric Strain

The unique architecture of this compound, a peri-substituted naphthalene derivative, gives rise to significant steric strain, which profoundly influences its chemical behavior. The close proximity of the bulky iodo, nitro, and carboxylic acid groups at the 1, 8, and 3 positions of the naphthalene ring system leads to notable deviations from planarity, resulting in perturbations of the aromatic system and opening up unusual rearrangement pathways. st-andrews.ac.ukwikipedia.org

The rigidity of the naphthalene skeleton forces substituents at the 1- and 8-positions (the peri-positions) into close proximity, approximately 2.5 Å apart. wikipedia.org This distance is often within the van der Waals radii of the substituents, leading to significant repulsive interactions and steric strain. st-andrews.ac.ukwikipedia.org In the case of this compound, the steric congestion between the iodine atom and the carboxylic acid group at the peri-positions is further exacerbated by the presence of the nitro group at the 3-position. This cumulative strain can distort the naphthalene ring from its preferred planar conformation, impacting the overlap of p-orbitals and thus the aromaticity of the system. nih.gov

This inherent strain is not merely a structural curiosity; it is a driving force for reactivity. Reactions that can relieve this strain are often kinetically favored. nih.gov Research on analogous 1,8-disubstituted naphthalenes has demonstrated that this steric repulsion can activate the molecule for a variety of transformations that are not typically observed in less strained aromatic compounds. nih.gov

A salient example of such sterically driven reactivity is the unprecedented rearrangement observed in a derivative of 8-nitro-1-naphthoic acid. nih.gov Studies have revealed that the significant steric hindrance between the nitro and carboxylic acid groups can lead to a disruption of the naphthalene core's aromaticity under surprisingly mild conditions. nih.gov In this specific case, the strain facilitates the formation of a highly strained naphtho oxazinium intermediate. This intermediate exhibits unusual reactivity, and the addition of water at low temperatures (0–20 °C) can initiate a fragmentation of a carbon-carbon bond within the aromatic ring. This process culminates in a rearrangement to form a conjugated aldehyde, a transformation that highlights the potent influence of steric strain in overcoming the inherent stability of the aromatic system. nih.gov

While this specific rearrangement was documented for a derivative, the underlying principles are directly applicable to this compound. The steric clash involving the bulky iodine atom at the 8-position is expected to contribute significantly to the ground-state energy of the molecule, potentially lowering the activation barrier for similar rearrangement pathways. The release of this steric strain provides a thermodynamic driving force for reactions that might otherwise be energetically unfavorable.

Based on a comprehensive search of available scientific literature, it has been determined that while the chemical compound This compound (CAS No. 67522-37-6) is commercially available, there is a significant lack of published research detailing its specific applications in the areas outlined in your request.

The investigation into its use as a versatile precursor for the synthesis of complex polycyclic aromatic compounds, heterocycles, chiral ligands, organocatalysts, advanced dyes, or in photochemical syntheses did not yield any specific research findings, detailed examples, or established design principles for its derivatization.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Constructing such an article would require speculating on potential applications based on the compound's functional groups, rather than reporting on established scientific work, which would compromise the integrity and accuracy of the content.

Should you wish to proceed with an article on a related, more extensively researched compound within the naphthoic acid family, please provide a new subject.

Theoretical and Computational Chemistry Studies of 8 Iodo 3 Nitro 1 Naphthoic Acid

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Analysis)

The electronic structure of 8-iodo-3-nitro-1-naphthoic acid dictates its fundamental chemical reactivity. A key approach to understanding this is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sciencepublishinggroup.com

Quantum chemical methods are employed to calculate various descriptors that predict reactivity. sciencepublishinggroup.com While specific values for this compound are not available, the typical parameters evaluated in such a study are summarized in the table below.

Table 1: Key Parameters in Electronic Structure and Reactivity Analysis

Parameter Description Significance
Total Energy The total energy of the molecule in its optimized geometry. Indicates molecular stability.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A key indicator of chemical reactivity, kinetic stability, and optical properties. nih.gov
Ionization Potential The minimum energy required to remove an electron from the molecule. Measures the molecule's resistance to oxidation.
Electron Affinity The energy released when an electron is added to the molecule. Measures the molecule's ability to be reduced.
Electronegativity The ability of the molecule to attract electrons. Predicts the nature of chemical bonds.
Chemical Hardness Resistance to change in electron distribution. Derived from the HOMO-LUMO gap; hard molecules are less reactive. sciencepublishinggroup.com

Conformational Analysis and Steric Hindrance Modeling

The three-dimensional structure of this compound, particularly the spatial arrangement of its substituents, is critical to its behavior. The carboxylic acid group at the 1-position and the bulky iodine atom at the 8-position are in close proximity (a peri-substitution), leading to significant steric strain. This strain forces the carboxylic acid group out of the plane of the naphthalene (B1677914) ring.

Conformational analysis, using computational modeling, investigates the different possible spatial arrangements (conformers) of the molecule and their relative energies. By calculating the potential energy surface as a function of key dihedral angles (e.g., the rotation of the C-COOH bond), researchers can identify the most stable, low-energy conformation. sciencepublishinggroup.com In peri-substituted naphthalenes, this steric hindrance can lead to unique chemical reactivity and physical properties. Modeling would also detail changes in bond lengths and angles resulting from this steric repulsion. researchgate.net

Reaction Mechanism Elucidation Using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. nih.gov For this compound, this could involve modeling reactions such as the reduction of the nitro group to an amine, nucleophilic substitution of the iodine atom, or reactions involving the carboxylic acid group.

Such studies would involve:

Mapping the Reaction Pathway: Calculating the geometries and energies of reactants, transition states, intermediates, and products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to proceed. For instance, computational studies on the nitration of 1-naphthoic acid have shown that the transition state leading to the 8-nitro isomer is stabilized, reducing its activation energy compared to other isomers.

Visualizing Transition States: Analyzing the structure of the transition state to understand the bond-breaking and bond-forming processes.

This level of analysis provides insights that are often difficult to obtain through experimental means alone.

Solvent Effects and Their Computational Modeling in Organic Reactions

Reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and outcomes. Computational models can simulate these effects. For a polar molecule like this compound, interactions with solvent molecules (e.g., through hydrogen bonding or dipole-dipole interactions) can stabilize reactants, transition states, or products to different extents, thereby altering the reaction's energy profile.

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific interactions, such as hydrogen bonding between the carboxylic acid group and a protic solvent.

By performing calculations in both the gas phase and with various solvent models, chemists can predict how changing the solvent might influence reaction selectivity and efficiency.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-naphthoic acid

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies for Halogenated Naphthoic Acids

The synthesis of halogenated aromatic compounds, including iodinated naphthoic acids, has traditionally relied on methods that are often inefficient and generate significant chemical waste. The drive towards green chemistry is fueling research into more sustainable and atom-economical synthetic routes.

Current Challenges and Future Directions:

Traditional nitration techniques, which are fundamental to creating precursors like 8-Iodo-3-nitro-1-naphthoic acid, typically involve a hazardous mixture of nitric and sulfuric acids, leading to environmental concerns over the disposal of spent acids and the generation of toxic nitrogen oxide (NOx) fumes. researchgate.netsibran.ru Similarly, classical halogenation and carboxylation methods can be equally problematic. Research is now focused on overcoming these limitations through several innovative approaches:

Solid-Supported Reagents: The use of solid-supported nitrating agents, such as inorganic nitrates adsorbed onto silica (B1680970) gel or montmorillonite (B579905) clay, offers a cleaner alternative. researchgate.netsibran.ru These methods can enhance regioselectivity, simplify product isolation, and allow for the recycling of the catalyst, thereby minimizing waste. sibran.ruresearchgate.net Future work will likely focus on developing more efficient and recyclable solid supports tailored for the synthesis of complex naphthalene (B1677914) derivatives.

Microwave and Ultrasound-Assisted Reactions: The application of microwave irradiation and ultrasound can significantly accelerate reaction rates and improve yields, often under solvent-free or more benign solvent conditions. researchgate.net These energy-efficient techniques represent a key area for developing greener syntheses of halogenated naphthoic acids.

C-H Activation/Carboxylation: Direct C-H bond activation and subsequent carboxylation present a highly atom-economical route to naphthoic acids, avoiding the need for pre-functionalized starting materials like α-bromonaphthalene. orgsyn.org While still a developing field, targeted C-H carboxylation of iodonitronaphthalenes could revolutionize the synthesis of compounds like this compound.

MethodologyDescriptionKey AdvantagesFuture Research Focus
Solid-Supported NitrationUtilizes nitrating agents like bismuth nitrate (B79036) on supports such as silica gel or clay. researchgate.netsibran.ruReduced acid waste, improved selectivity, catalyst recyclability, milder reaction conditions. sibran.ruresearchgate.netDevelopment of novel, highly active, and stable solid catalysts.
Microwave-Assisted SynthesisEmploys microwave energy to rapidly heat reaction mixtures, accelerating chemical transformations. researchgate.netDrastically reduced reaction times, increased yields, potential for solvent-free reactions. researchgate.netOptimization for multi-step syntheses in continuous flow systems.
Direct C-H CarboxylationIntroduction of a carboxylic acid group via direct activation of a C-H bond on the naphthalene ring.High atom economy, avoids pre-functionalization steps. orgsyn.orgImproving regioselectivity and catalyst efficiency for highly substituted naphthalenes.

Exploration of Novel Catalytic Systems for Functional Group Transformations

The iodo and nitro groups of this compound are prime targets for functionalization, enabling the creation of a diverse library of derivatives. Advances in catalysis are critical for selectively and efficiently transforming these groups.

Transformations of the Nitro Group: The reduction of the nitro group to an amine is a pivotal transformation, opening pathways to amides, sulfonamides, and other nitrogen-containing heterocycles. While traditional methods often use stoichiometric metal reductants, modern catalysis is shifting towards more sustainable options. Photocatalysis, using systems like vanadium oxide on titania (V₂O₅/TiO₂) under visible light, has emerged as a powerful tool for reducing nitroarenes to anilines with high selectivity and functional group tolerance. chemistryviews.org Another approach involves using photoexcited nitroarenes themselves to mediate oxidation reactions, showcasing the dual reactivity of this functional group. researchgate.netnih.gov

Transformations of the Iodo Group: The carbon-iodine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies. youtube.comyoutube.com These reactions allow for the introduction of a wide array of substituents at the 8-position of the naphthalene core. Future research will focus on developing catalysts that are more robust, operate under milder conditions, and are effective for sterically hindered substrates like this compound. The development of ligandless or copper-catalyzed systems also presents an opportunity to reduce reliance on expensive and often toxic phosphine (B1218219) ligands. google.com

Functional GroupCatalytic SystemTransformationAdvantagesReference
Nitro (-NO₂)V₂O₅/TiO₂ PhotocatalystReduction to Amine (-NH₂)Uses visible light, avoids noble metals, high yields. chemistryviews.org
Nitro (-NO₂)Photoexcited NitroareneAnaerobic Oxidation of Alcohols/AminesCatalyst-free, atom-economical, broad substrate scope. researchgate.netnih.gov
Iodo (-I)Palladium(0) complexesSuzuki, Heck, Sonogashira Cross-CouplingVersatile C-C bond formation, well-established. youtube.comyoutube.com
Iodo (-I)Copper catalystsTandem C-H/N-H ArylationHigh atom economy, utilization of both aryl groups from diaryliodonium salts. acs.org

Advanced Computational Design of Derivatives with Tailored Reactivity

The complexity of polysubstituted aromatic compounds like this compound makes experimental exploration of all possible derivatives time-consuming and expensive. Advanced computational methods, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are becoming indispensable tools for predicting molecular properties and guiding synthetic efforts.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of molecules. acs.orgnih.gov For this compound, DFT can be used to model the impact of substituents on the reactivity of the iodo, nitro, and carboxylic acid groups. For instance, it can predict the activation energies for cross-coupling reactions at the iodo position or the ease of reduction of the nitro group. Such studies can help rationalize unexpected reactivity and guide the selection of reaction conditions. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. mdpi.comnih.gov By building QSAR models for a series of naphthoic acid derivatives, researchers can predict the properties of unsynthesized compounds. nih.govosti.gov This is particularly valuable for designing molecules with specific electronic or steric properties. For example, QSAR could be employed to design derivatives of this compound with optimized reactivity for a particular catalytic transformation or with tailored properties for applications in materials science.

Computational MethodApplicationPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Modeling reaction mechanisms and electronic structures. acs.orgnih.govReaction enthalpies, activation energies, charge distribution, molecular orbital energies.Rationalizes observed reactivity and guides the design of experiments.
Quantitative Structure-Activity Relationship (QSAR)Predicting the activity/property of new compounds based on their structure. mdpi.comnih.govToxicity, reaction rates, binding affinities, electronic properties.Prioritizes synthetic targets and accelerates the discovery of molecules with desired characteristics. nih.govresearchgate.net
Ensemble Learning QSARCombining multiple QSAR models to improve predictive accuracy and robustness. nih.govosti.govMore reliable predictions of complex properties like in vivo toxicity.Provides more accurate in silico screening tools, reducing the need for extensive animal testing. osti.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 8-Iodo-3-nitro-1-naphthoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves iodination and nitration of naphthoic acid derivatives. A factorial design approach (e.g., varying temperature, stoichiometry of iodine/nitrating agents, and reaction time) can systematically optimize yield and purity. Orthogonal experimental designs (e.g., Taguchi methods) are recommended to minimize trial numbers while maximizing data reliability . Characterization via NMR, HPLC, and mass spectrometry is critical for verifying structural integrity .

Q. How should researchers select a theoretical framework for studying the reactivity of this compound?

  • Methodological Answer : Link the research to existing theories in aromatic substitution chemistry or nitro-group reactivity. For example, use frontier molecular orbital (FMO) theory to predict electrophilic attack sites or Marcus theory to analyze electron-transfer kinetics. Ensure alignment between the chosen framework and experimental variables (e.g., solvent polarity, catalyst selection) .

Q. What are the best practices for characterizing purity and stability under laboratory conditions?

  • Methodological Answer : Employ accelerated stability studies (e.g., thermal stress at 40–60°C, exposure to UV light) with periodic HPLC analysis to track decomposition. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) for moisture sensitivity . Reference ICH guidelines for protocol standardization .

Advanced Research Questions

Q. How can computational methods complement experimental studies of this compound’s reaction mechanisms?

  • Methodological Answer : Pair density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) with kinetic experiments to model transition states and intermediate stability. Validate computational predictions using isotopic labeling or in-situ spectroscopy (e.g., FTIR monitoring of nitro-group reduction) .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies for derivatization reactions?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Use a split-plot design to isolate confounding factors. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. How can researchers design interdisciplinary studies to explore environmental or biological interactions?

  • Methodological Answer : For environmental fate studies, integrate membrane separation technologies (e.g., reverse osmosis) to simulate pollutant transport . For biological interactions, use microspectroscopic imaging (e.g., Raman spectroscopy) to analyze surface adsorption on cellular models . Collaborate with toxicology labs to assess STOT (specific target organ toxicity) endpoints .

Methodological Frameworks and Data Analysis

Q. What statistical approaches are suitable for analyzing multivariate optimization data?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite designs to model nonlinear relationships between variables (e.g., reaction time vs. yield). Use ANOVA to identify significant factors and principal component analysis (PCA) to reduce dimensionality in large datasets .

Q. How should researchers address ethical considerations in hazardous compound studies?

  • Methodological Answer : Follow institutional guidelines for handling iodinated/nitroaromatics (e.g., fume hood use, waste disposal protocols). Document safety measures in line with JIS Z 7253:2019 standards and include ethical approvals in proposals, particularly for studies involving biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.